7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
“7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
IUPAC Name |
7-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2OS/c1-13-5-7-15(8-6-13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-3-2-4-16(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKUMZOAQJKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophene derivatives, and various reagents for cyclization and functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings or the thienopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action : Research indicates that similar compounds may inhibit key metabolic pathways in cancer cells. For instance, studies have highlighted the inhibition of MIF2 (Macrophage Migration Inhibitory Factor 2) tautomerase activity, which is crucial for tumor growth, with IC50 values reported in the low micromolar range (approximately 7.2 μM) for certain analogs .
- Case Studies : A study evaluating the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and DU145. The National Cancer Institute's screening program identified some derivatives as having potential for further development .
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one | Anticancer (MIF2 Inhibition) | 7.2 |
| Thieno[2,3-d]pyrimidine Derivative | Anticancer | 11 |
| Pyrimidinone Derivative | Anticancer (DNA Synthesis Inhibition) | 15 |
Anti-inflammatory Activity
In addition to anticancer properties, thienopyrimidine derivatives have been investigated for their anti-inflammatory capabilities. These compounds can modulate inflammatory pathways by inhibiting specific kinases or enzymes involved in the inflammatory response.
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, thienopyrimidine derivatives may possess additional pharmacological activities:
- Antimicrobial Properties : Some studies indicate that these compounds exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
- Enzyme Inhibition : The ability to inhibit enzymes related to DNA synthesis and repair pathways has been observed in related compounds, suggesting that this compound could also play a role in gene regulation and cellular repair mechanisms .
Mechanism of Action
The mechanism of action of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar thienopyrimidine core structure.
Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Trifluoromethyl-substituted Compounds: Compounds containing trifluoromethyl groups.
Uniqueness
The uniqueness of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” lies in its specific combination of substituents and the thienopyrimidine core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound 7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel structure within the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H16F3N2OS
- Molecular Weight : 396.41 g/mol
The structural formula highlights key functional groups that are pivotal in determining its biological activity.
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound under investigation has shown promising results in various assays.
Antimicrobial Activity
Studies have demonstrated that thienopyrimidine derivatives possess significant antimicrobial properties. For instance:
- In vitro studies have indicated that derivatives with electron-withdrawing groups enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of a trifluoromethyl group is particularly noted for its role in increasing lipophilicity and membrane permeability, which may enhance antimicrobial action .
Antitumor Activity
The compound's structural similarity to known kinase inhibitors suggests potential antitumor activity:
- Cell line studies have shown that thienopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar scaffolds have been reported to inhibit the activity of protein kinases involved in tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of the trifluoromethyl and methyl groups significantly influences the compound's binding affinity to biological targets.
- Pyrimidine Core : The pyrimidine ring is essential for biological activity, as it participates in hydrogen bonding with target enzymes or receptors .
Case Studies
- Antimicrobial Efficacy : A study involving various thienopyrimidine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
- Antitumor Activity : In a recent investigation, a series of thienopyrimidine derivatives were tested against human cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells through the inhibition of specific kinase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
